molecular formula C13H7Cl2N3O4S B2613911 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1638768-44-1

7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2613911
CAS No.: 1638768-44-1
M. Wt: 372.18
InChI Key: PXOSQSZSTXEOSZ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₈ClN₃O₄S
Molecular Weight: 337.73 g/mol
CAS Number: 1346447-16-2
Structural Features:

  • A pyrrolo[2,3-d]pyrimidine core with a benzenesulfonyl group at position 6.
  • Two chlorine atoms at positions 2 and 4.
  • A carboxylic acid substituent at position 6.

This compound is a key intermediate in medicinal chemistry, particularly in kinase inhibitor development. Its benzenesulfonyl group enhances binding affinity to hydrophobic enzyme pockets, while the carboxylic acid improves solubility and enables further functionalization .

Properties

IUPAC Name

7-(benzenesulfonyl)-2,4-dichloropyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O4S/c14-10-8-6-9(12(19)20)18(11(8)17-13(15)16-10)23(21,22)7-4-2-1-3-5-7/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOSQSZSTXEOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(N=C3Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Unfortunately, the available search results offer limited information regarding specific applications of the compound "7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid." However, based on the search results, we can infer some potential applications and related information.

Basic Information

  • IUPAC Name: 2,4-dichloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid .
  • Formula: C13H7Cl2N3O4S .
  • Molecular Weight: 372.19 , 372.18 .
  • Purity: Typically available at 97% .
  • CAS Number: 1638768-44-1 .
  • Related CAS Number: 1131992-22-7 refers to 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine .

Potential Applications

Given the limited data, the applications must be inferred from the general properties of similar compounds and the context in which this compound is mentioned:

  • Building Block for Protein Degraders: Both "7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid" and the related compound "7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine" are listed as protein degrader building blocks, suggesting their use in synthesizing molecules that induce protein degradation.
  • Intermediate in Synthesis: The presence of dichloro and carboxylic acid groups on the pyrimidine core suggests its potential use as a versatile intermediate in synthesizing more complex molecules .
  • Research in Kinase Inhibitors: Pyrimidines and pyrrolo[2,3-d]pyrimidines are known to be used in the development of kinase inhibitors . The compound might be a building block or intermediate in creating such inhibitors, though this is speculative based on the provided search results.
  • Pharmaceutical and Agrochemical Applications: A patent search result indicates that 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine is an important chemical intermediate widely used in medicine and pesticide fields . "7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid" may have similar applications, particularly in synthesizing antineoplastic drugs .

Safety and Handling

  • For Professional Use Only: This chemical is intended for professional manufacturing, research laboratories, and industrial or commercial use only. It is not for medical or consumer use .
  • Restricted Shipping: It cannot be shipped to doctor's offices, pharmacies, medical facilities, veterinarians, or residences .
  • Non-Returnable: Most chemicals are non-returnable .
  • Storage: Refrigerate .

Related Compounds

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: CAS 1131992-22-7 .
  • 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine: Synthesis method patent disclosed .

Mechanism of Action

The mechanism of action of 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid

Molecular Formula : C₇H₃Cl₂N₃O₂
Molecular Weight : 232.02 g/mol
CAS Number : 1638760-72-1
Key Differences :

  • Lacks the benzenesulfonyl group at position 7.
  • Contains only two chlorine atoms (positions 2 and 4).
    Implications :
  • Reduced molecular weight and hydrophobicity compared to the target compound.
  • Lower binding affinity in kinase assays due to the absence of the sulfonyl group .

7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Molecular Formula : C₂₁H₂₆N₅O₃S
Molecular Weight : 428.18 g/mol
Key Differences :

  • Cyclopentyl substituent at position 7 instead of benzenesulfonyl.
  • Carboxamide group at position 6 (vs. carboxylic acid).
    Implications :
  • Enhanced lipophilicity due to the cyclopentyl group.
  • Carboxamide improves metabolic stability but reduces aqueous solubility .

Ethyl 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Molecular Formula : C₁₅H₁₃ClN₃O₄S
Molecular Weight : 365.80 g/mol
CAS Number : 1987286-78-1
Key Differences :

  • Ethyl ester at position 6 instead of carboxylic acid.
    Implications :
  • Increased cell membrane permeability due to esterification.
  • The ester acts as a prodrug, hydrolyzing in vivo to release the active carboxylic acid .

4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula : C₁₃H₁₀ClN₃
Molecular Weight : 251.69 g/mol
CAS Number : 872706-14-4
Key Differences :

  • Implications:
  • Likely lower kinase inhibition efficacy compared to sulfonyl-containing analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
7-(Benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid C₁₃H₈ClN₃O₄S 337.73 Cl (2,4), PhSO₂ (7), COOH (6) High solubility, kinase inhibition
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid C₇H₃Cl₂N₃O₂ 232.02 Cl (2,4), COOH (6) Lower binding affinity
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-...-6-carboxamide C₂₁H₂₆N₅O₃S 428.18 Cyclopentyl (7), CON(CH₃)₂ (6) Lipophilic, stable
Ethyl 4-chloro-7-(phenylsulfonyl)-...-6-carboxylate C₁₅H₁₃ClN₃O₄S 365.80 Cl (4), PhSO₂ (7), COOEt (6) Prodrug, improved permeability
4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine C₁₃H₁₀ClN₃ 251.69 Cl (4), CH₃ (6), Ph (7) Low polarity, limited activity

Biological Activity

7-(Benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS: 1638768-44-1) is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of protein kinases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and its implications in therapeutic applications.

Chemical Structure and Properties

The chemical structure of 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can be represented by the following formula:

  • Molecular Formula : C13H7Cl2N3O4S
  • Molecular Weight : 372.19 g/mol
  • IUPAC Name : 2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

The compound exhibits a sulfonamide group which is known to enhance biological activity through various mechanisms.

Research indicates that compounds in the pyrrolo[2,3-d]pyrimidine class act primarily as inhibitors of specific protein kinases. Notably, they have shown activity against Janus Kinase 3 (JAK3), which is implicated in several immunological disorders and cancers. The inhibition of JAK3 can lead to reduced signaling pathways that contribute to tumor growth and immune responses.

Anticancer Activity

A study focused on the synthesis and evaluation of various pyrrolo[2,3-d]pyrimidine derivatives found that many exhibited moderate to excellent activity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound demonstrated IC50 values of approximately 0.66 μM for A549, 0.38 μM for HeLa, and 0.44 μM for MCF-7 cells, indicating potent anticancer properties compared to established treatments like Cabozantinib .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that the presence of electron-withdrawing groups (EWGs) on the phenyl rings significantly enhanced biological activity. For instance, compounds with double EWGs showed improved efficacy against cancer cell lines .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid selectively inhibited cancer cell proliferation while showing low toxicity towards normal human liver cells (LO2) .
  • Kinase Inhibition : Further investigations into the compound's ability to inhibit c-Met kinase revealed a concentration-dependent response with significant selectivity over other kinases, underscoring its potential as a targeted therapy in oncology .

Comparative Biological Activity Table

Compound NameIC50 (μM)Target Cell LineMechanism of Action
7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid0.66A549 (Lung)JAK3 Inhibition
0.38HeLa (Cervical)JAK3 Inhibition
0.44MCF-7 (Breast)JAK3 Inhibition
CabozantinibVariesVariousMulti-targeted kinase inhibitor

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, and how can reaction progress be monitored?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving pyrrolo[2,3-d]pyrimidine precursors and benzenesulfonyl chloride. Key steps include coupling reactions under anhydrous conditions (e.g., using K₂CO₃ in ethanol) and monitoring intermediates via TLC (e.g., CHCl₃/CH₃OH 10:1) to confirm intermediate formation . Post-synthesis purification via recrystallization or column chromatography is advised.

Q. Which spectroscopic techniques are critical for structural characterization, and how can data discrepancies (e.g., NMR vs. HRMS) be resolved?

  • Methodological Answer : Use 1H^1H/13C^{13}C NMR to confirm substituent positions and HRMS for molecular weight validation. For example, 1H^1H NMR in DMSO-d₆ (δ 2.27–10.88 ppm) resolves aromatic protons and NH groups . If discrepancies arise (e.g., unexpected peaks in NMR), cross-validate with alternative solvents (e.g., CDCl₃) or repeat HRMS under high-resolution conditions to rule out isotopic interference .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict activation energies and solvent effects. For instance, ICReDD’s reaction path search methods can identify optimal conditions (e.g., solvent polarity, temperature) by analyzing transition states and intermediates. Prioritize parameters like Gibbs free energy (ΔG) and solvent dielectric constants to reduce trial-and-error experimentation .

Q. What strategies mitigate low yields in nucleophilic aromatic substitution reactions involving the dichloro-pyrimidine core?

  • Methodological Answer : Low yields often stem from steric hindrance or poor leaving-group activation. Optimize by:

  • Using polar aprotic solvents (e.g., DMSO) to stabilize transition states.
  • Introducing electron-withdrawing groups (e.g., nitro) to enhance electrophilicity at the substitution site.
  • Testing Pd-catalyzed Suzuki coupling for regioselective functionalization .

Q. How should researchers address contradictory data between spectroscopic and crystallographic analyses?

  • Methodological Answer : Contradictions (e.g., NMR suggesting a different conformation than X-ray crystallography) may arise from dynamic equilibria in solution. Conduct variable-temperature NMR to probe conformational flexibility. For solid-state discrepancies, re-examine crystal packing effects or consider alternative polymorphs .

Data Analysis and Experimental Design

Q. What experimental controls are essential when studying the compound’s reactivity in catalytic systems?

  • Methodological Answer : Include:

  • Blank reactions (no catalyst) to assess non-catalytic pathways.
  • Internal standards (e.g., deuterated analogs) for quantitative NMR analysis.
  • Kinetic studies under inert atmospheres to exclude oxidative side reactions .

Q. How can researchers validate the purity of intermediates in multistep syntheses?

  • Methodological Answer : Use orthogonal techniques:

  • HPLC with UV detection (λ = 254 nm) for quantitative purity assessment.
  • Combustion analysis (C, H, N) to verify elemental composition (e.g., C₂₀H₁₈ClN₅•0.23H₂O) .
  • Melting point consistency (±2°C) to confirm crystalline homogeneity .

Advanced Methodological Challenges

Q. How to design a scalable synthesis protocol while maintaining regioselectivity?

  • Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer. Use microreactors to control residence time and minimize side reactions (e.g., over-chlorination). Computational fluid dynamics (CFD) simulations can predict scaling bottlenecks .

Q. What approaches resolve ambiguities in the compound’s tautomeric forms during biological assays?

  • Methodological Answer : Perform pH-dependent NMR (1.0–13.0 pH range) to identify dominant tautomers. Compare with computational pKa predictions (e.g., using COSMO-RS). For biological activity, test both tautomers in enzyme inhibition assays to correlate structure-activity relationships .

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